N-(3-chlorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
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Overview
Description
“N-(3-chlorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide” is a chemical compound with the linear formula C15H11ClFN3 . It has a molecular weight of 287.726 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide was achieved in the reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride . The resulting bio-functional hybrid molecule was fully characterized via 1H, 13C NMR, UV, and mass spectral data .Molecular Structure Analysis
The molecular structure of this compound is characterized by its linear formula C15H11ClFN3 . Further characterization of similar compounds has been achieved using 1H, 13C NMR, UV, and mass spectral data .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been synthesized through reactions involving amines and acid chlorides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 287.726 and a linear formula of C15H11ClFN3 . Sigma-Aldrich, a provider of this compound, does not collect analytical data for this product .Scientific Research Applications
Antitumor Activity
A study by El-Morsy, El-Sayed, and Abulkhair (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity against the human breast adenocarcinoma cell line MCF7. Among these, a closely related compound to N-(3-chlorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide demonstrated notable antitumor activity, indicating the potential of this class of compounds in cancer research El-Morsy, El-Sayed, & Abulkhair, 2017.
Anti-inflammatory Activity
Research conducted by Sunder and Maleraju (2013) involved synthesizing derivatives of N-(3-chloro-4-fluorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide with significant anti-inflammatory activity. This study highlights the potential use of such compounds in developing new anti-inflammatory drugs Sunder & Maleraju, 2013.
Photovoltaic Efficiency and Ligand-Protein Interactions
In 2020, Mary et al. conducted a study on bioactive benzothiazolinone acetamide analogs, including compounds similar to this compound. They explored its potential in dye-sensitized solar cells (DSSCs) and evaluated its ligand-protein interactions, showcasing its versatility in both photovoltaic efficiency modeling and biochemical applications Mary et al., 2020.
Synthesis and Characterization
A 2017 study by Salian, Narayana, and Sarojini synthesized and characterized compounds similar to this compound. Their work focused on understanding the chemical structure and properties of these compounds, which is essential for their application in various scientific fields Salian, Narayana, & Sarojini, 2017.
Mechanism of Action
Target of Action
Similar compounds have been found to target theinsect ryanodine receptor (RyR) , which is a promising target for the development of novel insecticides .
Mode of Action
, compounds with similar structures have been shown to act as activators of the insect RyR . They bind to the receptor, causing a conformational change that leads to an increased release of calcium ions from the sarcoplasmic reticulum into the cytoplasm .
Biochemical Pathways
The activation of the RyR leads to an increase in intracellular calcium levels, which can disrupt normal cellular processes and lead to cell death . This is particularly effective in insects, where it can lead to paralysis and death .
Result of Action
The result of the compound’s action is the disruption of normal cellular processes in insects, leading to paralysis and death . This makes it a potent insecticide .
Biochemical Analysis
Biochemical Properties
It is believed to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN5O2/c20-12-2-1-3-14(8-12)24-17(27)10-25-11-22-18-16(19(25)28)9-23-26(18)15-6-4-13(21)5-7-15/h1-9,11H,10H2,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKRHBIJSUIHGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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